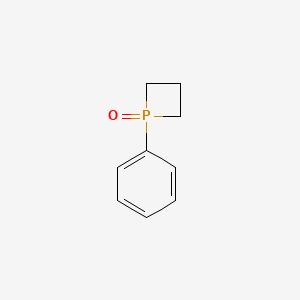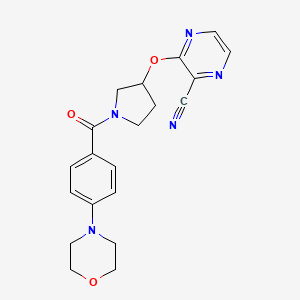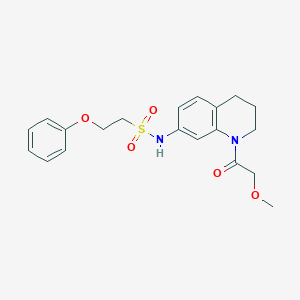
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide is a synthetic compound notable for its diverse applications in scientific research. Its chemical structure combines elements such as a tetrahydroquinoline core and phenoxyethanesulfonamide moiety, making it an interesting subject of study in medicinal and industrial chemistry.
准备方法
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide generally involve multi-step organic synthesis:
Starting Materials and Initial Reactions: : The synthesis often begins with the preparation of 1,2,3,4-tetrahydroquinoline derivatives, which are then acetylated with methoxyacetyl chloride.
Intermediate Formation: : Subsequent reactions involve the formation of key intermediates through condensation and cyclization reactions under controlled temperature and pH conditions.
Final Steps and Purification: : The final product is obtained through the reaction of the intermediates with phenoxyethanesulfonyl chloride, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these steps with optimizations to ensure high yield and purity, leveraging large-scale reactors and continuous flow chemistry.
化学反应分析
Types of Reactions: : This compound typically undergoes several types of chemical reactions:
Oxidation: : Reactions with oxidizing agents can lead to the formation of quinone derivatives.
Reduction: : Reduction using agents like sodium borohydride can yield dihydroquinoline derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly on the sulfonamide group.
Reagents and Conditions
Oxidation: : Potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated reagents in polar aprotic solvents.
Major Products
Oxidized quinones
Reduced dihydroquinolines
Various substituted sulfonamides
科学研究应用
This compound finds extensive applications across various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biochemical assays and enzyme studies.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Modulation of signal transduction pathways, inhibition of enzymatic activity, and disruption of cellular processes.
相似化合物的比较
Comparing this compound with similar ones highlights its unique properties:
Unique Structure: : The combination of tetrahydroquinoline and phenoxyethanesulfonamide distinguishes it from other sulfonamides and quinoline derivatives.
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-2-phenoxyethanesulfonamide
N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
Each of these compounds may exhibit slightly different properties and reactivities due to variations in their substituent groups, making N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide a unique and valuable subject for research.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-20(23)22-11-5-6-16-9-10-17(14-19(16)22)21-28(24,25)13-12-27-18-7-3-2-4-8-18/h2-4,7-10,14,21H,5-6,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHFTFNSJNBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)
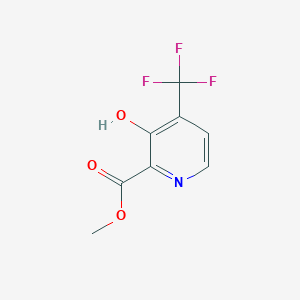

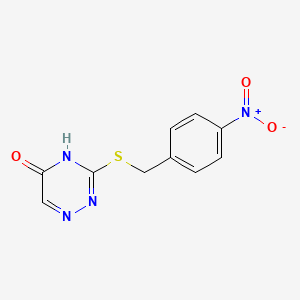
![1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2776688.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2776689.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
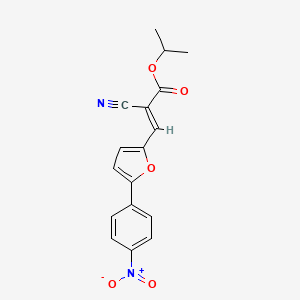

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776698.png)
